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## Compound of Interest

Compound Name: 8,11-Octadecadienoic acid

Cat. No.: B15938779

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## Abstract

**8,11-Octadecadienoic acid** (C<sub>18</sub>H<sub>32</sub>O<sub>2</sub>) is a polyunsaturated fatty acid that belongs to the broader class of octadecanoids, a family of lipid mediators derived from 18-carbon fatty acids. While not as extensively studied as other isomers like linoleic acid, emerging research into the diverse biological activities of octadecanoids necessitates a deeper understanding of each unique isomer. This guide provides a comprehensive technical overview of **8,11-octadecadienoic acid**, synthesizing current knowledge on its chemical properties, probable biosynthetic pathways, and potential biological relevance. Furthermore, this document offers detailed, field-proven analytical methodologies for its extraction and quantification, aiming to equip researchers with the foundational knowledge and practical tools required to investigate this and other related lipid molecules.

## Core Concepts: Chemical and Physical Identity

A precise understanding of the molecular identity of **8,11-octadecadienoic acid** is fundamental for any scientific investigation. This section delineates its nomenclature, structural isomers, and key physicochemical properties.

## Nomenclature and Identification

**8,11-Octadecadienoic acid** is systematically named based on the IUPAC nomenclature for fatty acids. The designation "8,11" indicates the positions of the two double bonds along the 18-carbon chain.

- Chemical Formula: C<sub>18</sub>H<sub>32</sub>O<sub>2</sub>
- IUPAC Name: (8E,11E)-octadeca-8,11-dienoic acid[1]
- CAS Number: 2197-52-6 (for the E,E-isomer)[1]
- Synonyms: C<sub>18</sub>:2n-7,10, (8E,11E)-octadeca-8,11-dienoic acid[1]

## Structural Isomerism

The geometry of the double bonds at the 8th and 11th positions can be either cis (Z) or trans (E), leading to different stereoisomers. The most commonly referenced isomer in chemical databases is the (8E,11E) form. However, other isomers such as (8Z,11Z)-octadecadienoic acid also exist. It is crucial for researchers to specify the isomeric form under investigation, as geometric differences can significantly impact biological activity.

## Physicochemical Properties

The physicochemical properties of **8,11-octadecadienoic acid** are summarized in the table below. These properties are essential for designing extraction, separation, and delivery systems.

Property	Value	Source
Molecular Weight	280.4 g/mol	[1]
Monoisotopic Mass	280.240230259 Da	[1]
XlogP (Predicted)	6.8	
Topological Polar Surface Area	37.3 Å <sup>2</sup>	

## Occurrence and Biosynthesis

While not a major fatty acid in most organisms, **8,11-octadecadienoic acid** and its derivatives have been identified in various natural sources, including plants and fungi.[2][3] Its biosynthesis is likely integrated within the broader metabolic network of fatty acid desaturation and elongation.

## Natural Occurrence

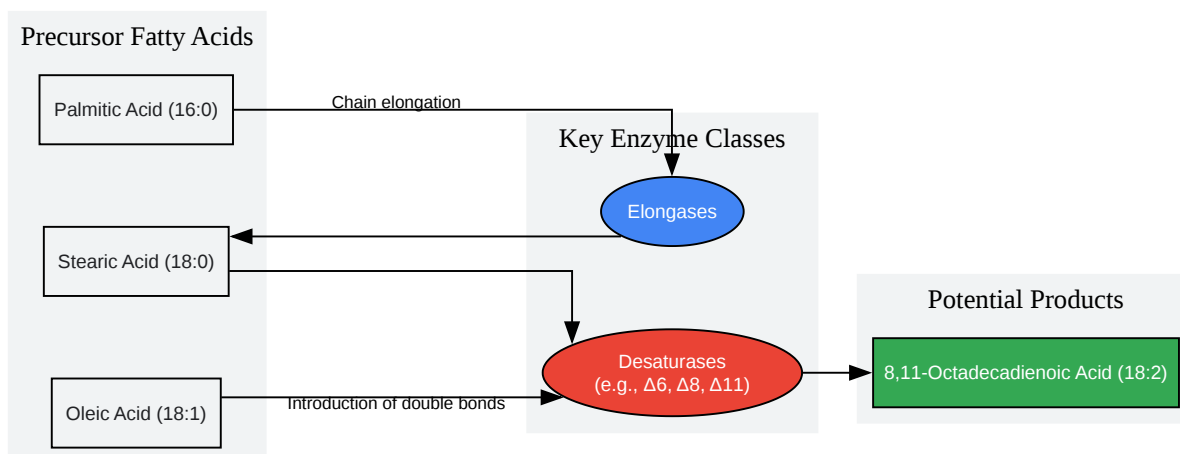
**8,11-Octadecadienoic acid** has been reported as a constituent of seed oils from various plants, including *Morus alba* (White Mulberry) and *Solanum melongena* (Eggplant).[2] Additionally, its methyl ester has been isolated from the edible mushroom *Fistulina hepatica*. [3]

## Biosynthetic Pathways

The direct biosynthetic pathway for **8,11-octadecadienoic acid** is not yet fully elucidated. However, based on known fatty acid metabolism, it is likely synthesized through the action of desaturase and elongase enzymes on shorter saturated or monounsaturated fatty acid precursors.

A related pathway, the formation of 8,11,14-octadecatrienoic acid in animal cells, proceeds from 9,12-hexadecadienoic acid (16:2 n-4) via a  $\Delta 6$  desaturation followed by elongation. This suggests a plausible mechanism where a C16 or C18 fatty acid undergoes a series of desaturation and elongation steps to yield the 8,11-dienoic structure.

In plants, the octadecanoid pathway, which leads to the synthesis of jasmonic acid from  $\alpha$ -linolenic acid, is a well-characterized process involving lipoxygenases (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[4][5] While this pathway primarily metabolizes C18:3 fatty acids, it highlights the complex enzymatic machinery available in plants for modifying 18-carbon fatty acids.



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Caption: A simplified diagram illustrating the potential biosynthetic route to **8,11-octadecadienoic acid** involving desaturase and elongase enzymes acting on common fatty acid precursors.

## Biological Significance and Pharmacological Relevance

Direct evidence for the biological roles of **8,11-octadecadienoic acid** is currently limited. However, the activities of structurally similar octadecadienoic acid isomers provide a strong rationale for its investigation as a bioactive lipid mediator.

### Limited Direct Evidence

The methyl ester of **8,11-octadecadienoic acid** isolated from *Fistulina hepatica* demonstrated very low antimicrobial activity against *Escherichia coli* and *Proteus vulgaris*, and no activity against several other bacterial and fungal strains.[3]

### Inferences from Related Isomers

The broader class of octadecanoids is recognized for its role in regulating inflammation and metabolism.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Anti-inflammatory Effects:** Other oxo-derivatives of octadecadienoic acid have shown potent anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid inhibits the production of nitric oxide and pro-inflammatory cytokines in macrophages by suppressing the NF- $\kappa$ B and MAPK signaling pathways.[\[8\]](#) Similarly, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) also exhibits anti-inflammatory effects through the activation of the Nrf2/HO-1 pathway.[\[9\]](#)
- **Metabolic Regulation:** Certain isomers of octadecadienoic acid are potent agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR $\alpha$ , which is a key regulator of lipid metabolism.[\[10\]](#) Activation of PPAR $\alpha$  can lead to a reduction in triglyceride accumulation.

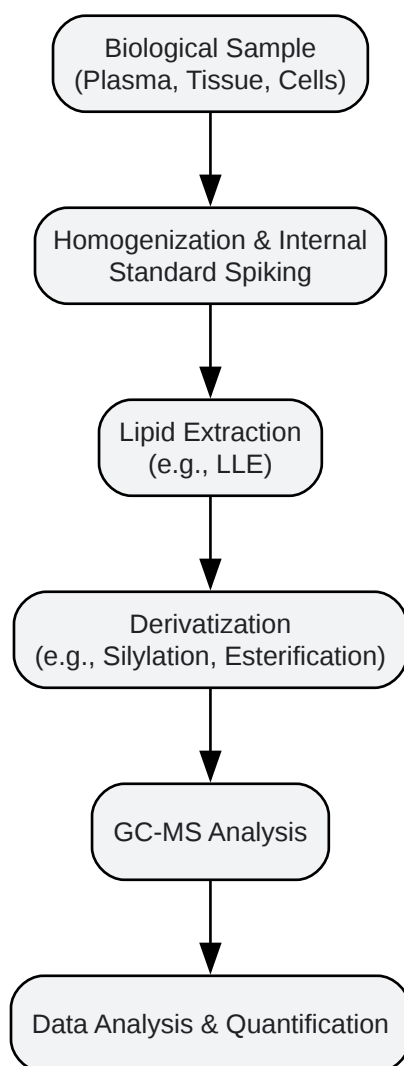
Given these findings, it is plausible that **8,11-octadecadienoic acid** or its metabolites could also modulate these or other signaling pathways.

## Analytical Methodologies: A Practical Guide

Accurate and sensitive quantification of **8,11-octadecadienoic acid** in complex biological matrices is essential for elucidating its roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, typically requiring extraction and derivatization prior to analysis.

## Experimental Workflow

The general workflow for the analysis of **8,11-octadecadienoic acid** from biological samples is depicted below.



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Caption: A standard experimental workflow for the quantification of **8,11-octadecadienoic acid** from biological matrices using GC-MS.

## Step-by-Step Protocol for Extraction and Derivatization

This protocol provides a robust method for the extraction and derivatization of fatty acids, including **8,11-octadecadienoic acid**, from biological samples for GC-MS analysis.<sup>[11][12]</sup>

Materials:

- Biological sample (e.g., 200  $\mu$ L plasma)

- Internal standard (e.g., deuterated octadecadienoic acid)
- Ice-cold acetonitrile
- 5M HCl
- Ethyl acetate or Methyl tert-butyl ether (MTBE)
- Pyridine
- BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
- Nitrogen gas supply
- Microcentrifuge tubes, glass vials
- Vortex mixer, centrifuge, heating block

#### Procedure:

- Sample Preparation and Protein Precipitation:
  - To a 1.5 mL microcentrifuge tube containing 200  $\mu$ L of the biological sample, add a known amount of the internal standard.
  - Add 1 mL of ice-cold acetonitrile ( $-20^{\circ}\text{C}$ ).
  - Vortex vigorously for 1 minute to precipitate proteins.
  - Centrifuge at 14,000 rpm for 15 minutes at  $4^{\circ}\text{C}$ .
  - Carefully transfer the supernatant to a new tube.
- Liquid-Liquid Extraction (LLE):
  - Acidify the supernatant to  $\text{pH} < 2$  by adding  $\sim 50$   $\mu$ L of 5M HCl.
  - Add 600  $\mu$ L of ethyl acetate or MTBE.

- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean glass vial.
- Derivatization (Silylation):
  - Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 35-40°C.
  - Add 40 µL of pyridine to the dried residue to dissolve the sample.
  - Add 50 µL of BSTFA with 1% TMCS.
  - Securely cap the vial, vortex briefly, and heat at 70°C for 60 minutes.
  - After cooling to room temperature, the sample is ready for injection into the GC-MS system.

## Typical GC-MS Parameters

The following are representative instrument parameters for the analysis of trimethylsilyl (TMS) derivatized fatty acids.

Parameter	Setting
Injection Volume	1 µL, splitless mode
Injector Temperature	280°C
Oven Program	Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
Carrier Gas	Helium
Ionization Mode	Electron Impact (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification



## Research Perspectives and Future Directions

The study of **8,11-octadecadienoic acid** is still in its nascent stages, presenting numerous opportunities for novel discoveries. Key areas for future research include:

- **Elucidation of Biosynthetic Pathways:** Identifying the specific enzymes and substrates involved in the synthesis of **8,11-octadecadienoic acid** in different organisms.
- **Investigation of Biological Activities:** Screening for its effects on key signaling pathways involved in inflammation, metabolism, and other cellular processes.
- **Metabolomic Profiling:** Quantifying its levels in various tissues and biofluids in both healthy and diseased states to identify potential correlations and biomarker utility.
- **Stereospecific Analysis:** Developing methods to separate and quantify the different geometric isomers and evaluating their distinct biological activities.

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